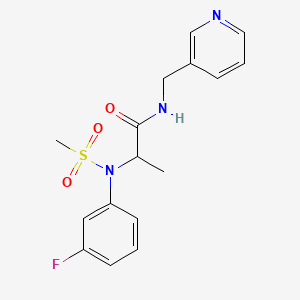
N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)alaninamide
Vue d'ensemble
Description
N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)alaninamide, also known as FMSPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. FMSPA is a derivative of alanine and is widely used in laboratory experiments to study its biochemical and physiological effects.
Mécanisme D'action
N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)alaninamide works by binding to specific receptors in the body, which can modulate their activity. It has been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter release in the brain. N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)alaninamide can also bind to the glycine receptor, which is involved in the regulation of muscle contraction.
Biochemical and Physiological Effects:
N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)alaninamide has been shown to have a variety of biochemical and physiological effects. It can modulate the activity of certain receptors in the brain, which can affect neurotransmitter release and muscle contraction. It has also been shown to inhibit the growth of cancer cells, which could have potential applications in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)alaninamide in laboratory experiments include its ability to modulate the activity of specific receptors in the body, which can be useful in studying the effects of certain drugs or chemicals on the body. However, the limitations of using N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)alaninamide in laboratory experiments include its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the research of N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)alaninamide. One potential application is in the development of new cancer therapies, as N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)alaninamide has been shown to inhibit the growth of cancer cells. Another potential application is in the study of neurological disorders, as N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)alaninamide can modulate the activity of certain receptors in the brain. Additionally, further research is needed to determine the potential side effects and toxicity of N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)alaninamide, as well as its potential applications in other fields.
Applications De Recherche Scientifique
N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)alaninamide is widely used in scientific research to study its potential applications in various fields. It has been shown to have potential applications in the field of cancer research, as it can inhibit the growth of cancer cells. It has also been used in the study of neurological disorders, as it can modulate the activity of certain receptors in the brain.
Propriétés
IUPAC Name |
2-(3-fluoro-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c1-12(16(21)19-11-13-5-4-8-18-10-13)20(24(2,22)23)15-7-3-6-14(17)9-15/h3-10,12H,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQYSJJLFXRSSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=CC=C1)N(C2=CC(=CC=C2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-phenylmethanesulfonamide](/img/structure/B4463439.png)
![N-(3-chloro-4-methoxyphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4463442.png)
![3-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B4463449.png)
![2-{[2-(1-azepanyl)-4-quinazolinyl]amino}ethanol](/img/structure/B4463451.png)
![2-chloro-N-[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4463452.png)
![N-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]alanine](/img/structure/B4463457.png)
![4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4463465.png)
![N-(3,5-dimethylphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4463466.png)
![1-[3-(2-chlorophenyl)propanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4463489.png)
![2-(ethylthio)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4463493.png)
![N-(2-furylmethyl)-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4463502.png)
![4-[(2-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4463503.png)
![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4463504.png)